7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 331675-31-1
VCID: VC7519559
InChI: InChI=1S/C17H20ClN5O4/c1-3-19-16-20-14-13(15(25)21-17(26)22(14)2)23(16)8-11(24)9-27-12-6-4-10(18)5-7-12/h4-7,11,24H,3,8-9H2,1-2H3,(H,19,20)(H,21,25,26)
SMILES: CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Molecular Formula: C17H20ClN5O4
Molecular Weight: 393.83

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione

CAS No.: 331675-31-1

Cat. No.: VC7519559

Molecular Formula: C17H20ClN5O4

Molecular Weight: 393.83

* For research use only. Not for human or veterinary use.

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione - 331675-31-1

Specification

CAS No. 331675-31-1
Molecular Formula C17H20ClN5O4
Molecular Weight 393.83
IUPAC Name 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C17H20ClN5O4/c1-3-19-16-20-14-13(15(25)21-17(26)22(14)2)23(16)8-11(24)9-27-12-6-4-10(18)5-7-12/h4-7,11,24H,3,8-9H2,1-2H3,(H,19,20)(H,21,25,26)
Standard InChI Key CIKMTOYMWDHAQN-UHFFFAOYSA-N
SMILES CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C

Introduction

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione is a synthetic xanthine derivative with potential pharmacological significance. This compound belongs to the purine family, which includes biologically active molecules like caffeine and theophylline. Its unique structural modifications suggest potential applications in biochemical and pharmaceutical research.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Purine Derivative Preparation: Starting from xanthine or a related precursor.

  • Hydroxypropylation: Introduction of the hydroxypropyl chain, often via alkylation using epoxides.

  • Chlorophenoxy Coupling: Attachment of the chlorophenoxy group through etherification.

  • Ethylamino Substitution: Final amination step to introduce the ethylamino group at position 8.

Biological Activity and Potential Applications

4.1 Pharmacological Potential
As a xanthine derivative, this compound may exhibit:

  • Phosphodiesterase Inhibition: Similar to caffeine or theophylline, potentially affecting cyclic AMP levels in cells.

  • Adenosine Receptor Antagonism: Possible utility in neurological or cardiovascular disorders.

4.2 Research Applications
The compound's unique structure makes it a candidate for:

  • Drug discovery programs targeting enzymatic pathways.

  • Studies on receptor-ligand interactions involving purines.

Comparative Data Table

Property7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Molecular FormulaC15H17ClN4O4C_{15}H_{17}ClN_4O_4
Molecular Weight352.77 g/mol
SolubilityModerate in polar solvents
Pharmacological ClassXanthine derivative
Potential ApplicationsPhosphodiesterase inhibition, adenosine receptor antagonism

Analytical Characterization

Characterization of this compound can be achieved using:

  • NMR Spectroscopy (1H and 13C): To confirm the structural framework.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like hydroxyl, carbonyl, and amino groups.

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